![molecular formula C9H15NO B2606020 7-Methyl-7-azaspiro[3.5]nonan-2-one CAS No. 2306268-80-2](/img/structure/B2606020.png)

7-Methyl-7-azaspiro[3.5]nonan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

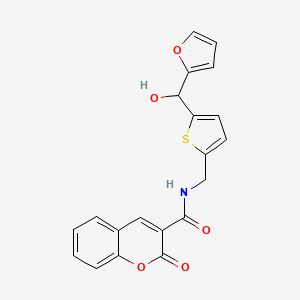

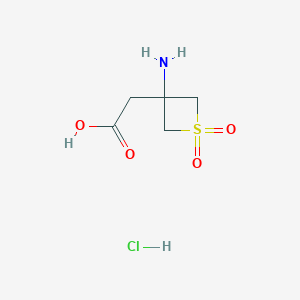

7-Methyl-7-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H15NO . It is a derivative of azaspiro, a class of organic compounds that contain a spirocyclic skeleton including a nitrogen atom .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available resources. For more detailed information on the synthesis process, it would be beneficial to refer to peer-reviewed papers and technical documents related to the compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 . This indicates that the compound contains a total of 27 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Beta-Lactam .Physical And Chemical Properties Analysis

The molecular weight of this compound is 153.22 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Reformatsky Reagents : Reformatsky reagents prepared from methyl 1-bromocycloalkanoates and zinc react with azomethines or azines to yield various derivatives of 2-azaspiro[3.5]nonan-1-ones, showing the versatility of 7-azaspiro[3.5]nonan-2-one in Reformatsky reactions (Kirillov & Shchepin, 2005).

- Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A novel synthesis pathway for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This pathway involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

- Mn(III)-Based Synthesis : A Mn(III)-based reaction has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating another synthetic application of related spirocyclic compounds (Huynh, Nguyen, & Nishino, 2017).

Biological and Pharmacological Applications

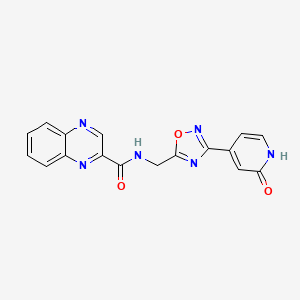

- Antibacterial Agents : 7-Methyl-7-azaspiro[3.5]nonan-2-one derivatives have been designed as potent antibacterial agents for treating respiratory tract infections. These derivatives exhibit significant in vitro and in vivo activities against various respiratory pathogens (Odagiri et al., 2013).

- Anticonvulsant Properties : N-Phenylamino derivatives of 2-azaspiro[4.4]nonane, closely related to this compound, have shown notable anticonvulsant activities in various tests, indicating potential therapeutic applications for seizure disorders (Obniska & Kamiński, 2006).

- Antiviral Activity Against Coronaviruses : Certain 1-thia-4-azaspiro derivatives, which are structurally similar to this compound, have been found to inhibit human coronavirus replication, suggesting a potential avenue for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

7-methyl-7-azaspiro[3.5]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEIFMSZSIMUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)

![5-[1-(4-Chlorophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2605954.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2605959.png)